molecular formula C9H10FN3O3 B12412594 4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

Cat. No.: B12412594
M. Wt: 227.19 g/mol
InChI Key: KXCHLAARWGPSAG-XRGYYRRGSA-N
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Description

L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine (L-2’-FD4C) is an L-nucleoside analogue known for its potent antiviral properties. It exhibits significant activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound has garnered attention due to its ability to inhibit viral replication effectively, making it a promising candidate for antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine typically begins with L-xylose as the starting material. The process involves multiple steps, including fluorination and dehydrogenation reactions. One of the key steps is the conversion of L-xylose into the desired nucleoside analogue without evaporating any intermediate compounds to dryness .

Industrial Production Methods

Industrial production of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves optimizing the synthetic route to achieve high yields and purity. This often includes the use of advanced purification techniques and stringent reaction conditions to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as sodium azide or thiols.

Major Products Formed

The major products formed from these reactions are various derivatives of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine, each with potentially different antiviral activities .

Scientific Research Applications

L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral polymerases, disrupting the synthesis of viral DNA and RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine stands out due to its high potency and low toxicity compared to other nucleoside analogues. Its unique structure allows for effective inhibition of viral replication with minimal side effects, making it a valuable addition to antiviral therapies .

Properties

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

IUPAC Name

4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8+/m1/s1

InChI Key

KXCHLAARWGPSAG-XRGYYRRGSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@@H](O2)CO)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F

Origin of Product

United States

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